molecular formula C20H14O3 B1346054 2-(2-Methoxyphenyl)benzo[h]chromen-4-one CAS No. 14756-21-9

2-(2-Methoxyphenyl)benzo[h]chromen-4-one

Cat. No.: B1346054
CAS No.: 14756-21-9
M. Wt: 302.3 g/mol
InChI Key: ZPCVGYBSUXVZLD-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)benzo[h]chromen-4-one is a useful research compound. Its molecular formula is C20H14O3 and its molecular weight is 302.3 g/mol. The purity is usually 95%.
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Q & A

Q. Basic: What are reliable synthetic routes for 2-(2-Methoxyphenyl)benzo[h]chromen-4-one?

A common method involves chalcone cyclization . For example:

  • Step 1 : Condensation of 2-hydroxyacetophenone derivatives with substituted benzaldehydes (e.g., 2-methoxybenzaldehyde) under alkaline conditions (e.g., KOH/ethanol at 5–10°C for 24 hours) to form chalcone intermediates .
  • Step 2 : Cyclization using agents like DMSO/I₂ or DMSO/CuCl₂ to yield chromen-4-one derivatives. DMSO/I₂ typically produces unsubstituted chromenones, while DMSO/CuCl₂ introduces chlorine at the 3-position .
  • Purification : Recrystallization from ethanol or DMF yields crystals suitable for structural validation (e.g., 75% yield reported for analogous compounds) .

Q. Basic: How is the crystal structure of this compound validated?

Single-crystal X-ray diffraction (SCXRD) is the gold standard:

  • Data Collection : Use a diffractometer (MoKα radiation, λ = 0.71073 Å) to measure reflection data. For example, monoclinic systems (space group P2₁/c) are common for chromenones .
  • Refinement : Programs like SHELXL refine hydrogen atoms via riding models and analyze intermolecular interactions (e.g., C–H···O bonds or π-stacking) .
  • Validation : Check geometric parameters (bond lengths/angles) against databases like Allen et al. (1987) and confirm puckering parameters for fused rings .

Q. Advanced: How can computational methods predict the electronic properties of this compound?

Density Functional Theory (DFT) is widely used:

  • Modeling : Optimize the molecular geometry using gradient-corrected functionals (e.g., B3LYP) and basis sets (e.g., 6-31G*).
  • Electron Density Analysis : Calculate local kinetic-energy density and Laplacian of the density matrix to estimate correlation energies, as in the Colle-Salvetti method .
  • Applications : Predict reactivity sites (e.g., methoxy group’s electron-donating effect) or UV-Vis absorption spectra for photochemical studies.

Q. Advanced: How to resolve contradictions in reported bioactivity data for chromenone derivatives?

Contradictions often arise from assay variability or structural analogs . Mitigation strategies include:

  • Standardized Assays : Use consistent DNA-PK inhibition protocols (e.g., ELISA-based assays with ATP-competitive controls). For example, NU7026 (a morpholinyl analog) shows IC₅₀ = 0.23 μM for DNA-PK but >100 μM for ATM/ATR .
  • Structural Confirmation : Verify substituent positions (e.g., 2-methoxyphenyl vs. 4-chlorophenyl) via SCXRD or NMR to rule out isomerism .
  • Comparative Studies : Benchmark against known inhibitors (e.g., LY294002) under identical conditions to control for experimental variables .

Q. Advanced: What strategies optimize the synthesis yield of this compound?

Key factors include:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to ethanol, as seen in chalcone-to-chromenone conversions .
  • Catalyst Screening : Test Lewis acids (e.g., CuCl₂) for regioselective halogenation during cyclization .
  • Temperature Control : Low temperatures (5–10°C) during condensation reduce side reactions, improving chalcone purity .

Q. Basic: What spectroscopic techniques characterize this compound?

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and chromenone carbonyl (C=O, δ ~180 ppm) groups. Compare with analogs like 4'-chloro-2-hydroxy-4-methoxybenzophenone .
  • IR Spectroscopy : Detect C=O stretching (~1650 cm⁻¹) and aromatic C–H bending (~750 cm⁻¹) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., m/z 281.31 for C₁₇H₁₅NO₃) and fragmentation patterns .

Q. Advanced: How does substituent position (e.g., 2-methoxy vs. 4-methoxy) affect chromenone bioactivity?

  • Steric Effects : 2-Methoxy groups may hinder DNA-PK binding compared to 4-methoxy analogs due to spatial orientation .
  • Electronic Effects : Electron-donating groups (e.g., -OCH₃) at ortho positions alter charge distribution, impacting kinase inhibition potency .
  • Validation : Synthesize positional isomers and compare IC₅₀ values in kinase inhibition assays .

Properties

CAS No.

14756-21-9

Molecular Formula

C20H14O3

Molecular Weight

302.3 g/mol

IUPAC Name

2-(2-methoxyphenyl)benzo[h]chromen-4-one

InChI

InChI=1S/C20H14O3/c1-22-18-9-5-4-8-16(18)19-12-17(21)15-11-10-13-6-2-3-7-14(13)20(15)23-19/h2-12H,1H3

InChI Key

ZPCVGYBSUXVZLD-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Canonical SMILES

COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3

Origin of Product

United States

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